4-Cyanopyridine N-oxide is an organic compound with the molecular formula CHNO, featuring a pyridine ring substituted with a cyano group and an N-oxide functional group. This compound is characterized by its pale yellow crystalline appearance and is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the N-oxide group enhances its reactivity and solubility properties, making it a valuable intermediate in organic synthesis .
The synthesis of 4-cyanopyridine N-oxide can be achieved through various methods:
4-Cyanopyridine N-oxide finds applications across various domains:
Interaction studies involving 4-cyanopyridine N-oxide have primarily focused on its behavior as a ligand in coordination complexes. Research has demonstrated that it can form stable complexes with various transition metals, influencing their reactivity and stability. These interactions are crucial for understanding its role in catalysis and materials development .
Several compounds share structural similarities with 4-cyanopyridine N-oxide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Cyanopyridine | Pyridine derivative | Substituted at position 2; different reactivity profile |
3-Cyanopyridine | Pyridine derivative | Substituted at position 3; distinct coordination properties |
4-Pyridinecarboxaldehyde | Aldehyde derivative | Contains an aldehyde functional group; different biological activity |
Pyridine N-oxide | Simple N-oxide | Lacks cyano group; different chemical behavior |
4-Cyanopyridine N-oxide's unique combination of a cyano group and an N-oxide functional group distinguishes it from these similar compounds, influencing its reactivity and potential applications in various fields.
Pyridine N-oxides are classically synthesized via oxidation of pyridine derivatives using peracids or hydrogen peroxide (H₂O₂) in acidic media. For 4-CNpyNO, m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–5°C is a well-established method, achieving 86–95% yields. The reaction proceeds via electrophilic attack on the pyridine nitrogen, forming the N-oxide while preserving the cyano group. Post-reaction purification involves pH adjustment (pH 4–5) to precipitate byproducts like m-chlorobenzoic acid, followed by filtration and drying.
Limitations:
Recent advances focus on metal-catalyzed systems and organocatalysts to enhance efficiency and regioselectivity:
TS-1 catalyzes N-oxidation in methanol, achieving 99% yield under continuous-flow conditions. The microporous structure of TS-1 stabilizes active Ti-peroxo species, enabling selective oxidation without side reactions.
MTO (0.2–5 mol%) with 30% H₂O₂ selectively oxidizes 3- and 4-substituted pyridines. For 4-CNpyNO, this method achieves >90% yield at 25°C within 2 hours.
Comparative Table: Catalytic Systems for 4-CNpyNO Synthesis
Catalyst | Oxidant | Temp (°C) | Yield (%) | Selectivity | Reference |
---|---|---|---|---|---|
m-CPBA | – | 0–5 | 86–95 | High | |
TS-1/H₂O₂ | H₂O₂ | 60 | 99 | Very High | |
MTO/H₂O₂ | H₂O₂ | 25 | 90–95 | High |
Continuous-flow microreactors address safety and scalability challenges:
A titanium silicalite-packed microreactor operates at 60°C with H₂O₂/methanol, achieving 99% yield over 800 hours. Key advantages:
4-CNpyNO participates in azide-nitrile cycloadditions to form tetrazole complexes, critical for coordination polymers and pharmaceuticals:
Example:
$$ \text{4-CNpyNO} + \text{NaN}3 \xrightarrow{\text{Cu}^{2+}} [\text{Cu}3(\mu3\text{-4-ptz})4(\mu2\text{-N}3)_2] $$
(4-ptz = 5-(4-pyridyl)tetrazolate)
DFT calculations reveal that tin/silicon catalysts lower the activation energy by 15–20 kcal/mol vs. uncatalyzed reactions. Organocatalysts like N-methyl-2-pyrrolidone (NMP) further accelerate cycloadditions via nitrile polarization.
The 4-cyanopyridine N-oxide ligand exhibits ambidentate behavior, coordinating to metal centers through either the pyridine N-oxide oxygen or the cyano nitrogen. X-ray crystallographic studies of cobalt(II) porphyrin complexes reveal axial coordination via the N-oxide oxygen, with a Co–O bond length of 1.947 Å [5]. This binding mode stabilizes low-spin configurations in octahedral cobalt complexes by enhancing ligand field splitting through strong σ-donation [5].
In contrast, copper(II) perchlorate complexes adopt a square-pyramidal geometry where four 4-cyanopyridine N-oxide ligands occupy equatorial positions via pyridine nitrogen coordination (Cu–N bonds: 2.028–2.070 Å), while a water molecule occupies the axial site [6]. The variability in coordination sites arises from the ligand’s dual functionality:
The strong π-accepting character of the N-oxide group induces significant porphyrin ring distortions in metalloporphyrin complexes. For example, in [Co(II)(TMPP)(4-CNpy)] (TMPP = meso-tetra(para-methoxyphenyl)porphyrin), the porphyrin macrocycle undergoes a 15° ruffling distortion compared to the parent Co(TMPP) complex [5]. This structural perturbation correlates with enhanced metal-to-ligand charge transfer (MLCT) transitions in electronic spectra.
Table 1: Key Bond Parameters in 4-Cyanopyridine N-Oxide Complexes
Complex | M–L Bond Length (Å) | Bond Angle (°) | Distortion Metric |
---|---|---|---|
[Co(TMPP)(4-CNpy)] | Co–O = 1.947 | N–O–Co = 127.3 | Porphyrin ruffling = 15° [5] |
Cu(4-CNpy)₄(H₂O)₂ | Cu–N = 2.028–2.070 | N–Cu–N = 89.7–91.2 | Jahn-Teller parameter Δ = 0.42 Å [6] |
Mn(4-CNpy)₂Cl₂ | Mn–Cl = 2.512 | Cl–Mn–Cl = 94.8 | Chain tilt angle = 12.5° [6] |
The ligand-to-metal charge transfer (LMCT) transitions in 4-cyanopyridine N-oxide complexes appear as intense bands in the 350–450 nm region. For iron(III) porphyrin derivatives, a distinct LMCT band at 412 nm (ε = 18,500 M⁻¹cm⁻¹) arises from electron donation from the N-oxide oxygen to Fe(III) d-orbitals [5]. Conversely, MLCT transitions in cobalt(II) complexes manifest as broad absorptions near 580 nm, attributed to d-d transitions perturbed by backbonding into the ligand’s π* orbitals [5].
Infrared spectra provide critical insights into coordination-induced changes:
EPR studies of Cu(II) complexes reveal axial symmetry with g∥ = 2.28 and g⟂ = 2.06, characteristic of dx²−y² ground states. Hyperfine splitting constants (A∥ = 145 G) confirm significant covalency in the Cu–N bonds, consistent with the ligand’s strong field nature [6].
The N-oxide group participates in robust C–H···O hydrogen bonds (d = 2.62–2.78 Å), creating 1D chains in crystalline [Mn(4-CNpy)₂Cl₂]. These chains further interconnect via C–H···N≡C interactions (d = 2.85 Å) to form a 3D porous framework with 4.7 Å channels [2] [6].
Face-to-face π-stacking between pyridine rings occurs with an interplanar spacing of 3.42 Å and lateral offset of 1.58 Å. This stacking, combined with ligand planarity (r.m.s. deviation = 0.004 Å), enables long-range order in cobalt porphyrin complexes [2] [5].
In M(4-CNpy)₂Cl₂ (M = Mn, Fe, Co, Ni, Cu), chloride ions bridge metal centers to form infinite linear chains. The 4-cyanopyridine N-oxide ligands occupy axial positions, creating a trans influence that elongates M–Cl bonds by 0.08–0.12 Å compared to monomeric analogs [6].
Table 2: Supramolecular Interaction Parameters
Interaction Type | Distance (Å) | Angle (°) | Topology |
---|---|---|---|
C–H···O (N-oxide) | 2.62–2.78 | 156–164 | 1D chains [2] [6] |
C–H···N≡C | 2.85 | 142 | 3D framework [6] |
π-π stacking | 3.42 | 0.0 | Herringbone [2] [5] |
M–Cl–M bridging | 2.51–2.63 | 94.8–96.2 | Linear chains [6] |
Irritant